4-Phenoxy-1-phenylbutane-1,3-dione
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Overview
Description
4-Phenoxy-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C16H14O3 It is a derivative of 1-phenylbutane-1,3-dione, where a phenoxy group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-1-phenylbutane-1,3-dione typically involves the reaction of 1-phenylbutane-1,3-dione with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group replaces a hydrogen atom on the fourth carbon of the 1-phenylbutane-1,3-dione molecule. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylbutane derivatives
Scientific Research Applications
4-Phenoxy-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenoxy-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbutane-1,3-dione: The parent compound, which lacks the phenoxy group.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A fluorinated derivative with different chemical properties.
1-Phenyl-1,3-butanedione: Another derivative with a different substitution pattern.
Uniqueness
4-Phenoxy-1-phenylbutane-1,3-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and exhibit unique reactivity compared to its analogs.
Properties
CAS No. |
83229-03-2 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-phenoxy-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c17-14(12-19-15-9-5-2-6-10-15)11-16(18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
ULVXIDVBBDENGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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